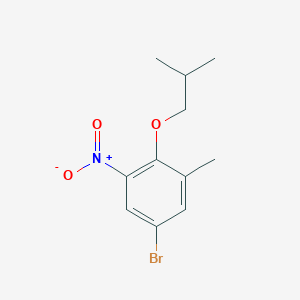

5-Bromo-2-isobutoxy-3-nitrotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-isobutoxy-3-nitrotoluene is a chemical compound with the molecular formula C11H14BrNO3 . It is used in various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-isobutoxy-3-nitrotoluene consists of an aromatic ring substituted with a bromine atom, a nitro group, and an isobutoxy group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

5-Bromo-2-isobutoxy-3-nitrotoluene, a compound related to various nitrotoluene derivatives, plays a role in synthetic chemistry. For instance, 4-Bromo-2-chlorotoluene, a related compound, is synthesized using a method that involves the reduction of 4-bromo-2-nitrotoluene to form 5-bromo-2- methylaniline. This process includes diazotization and the Sandmeyer reaction, showcasing the versatility of nitrotoluene derivatives in synthesis (Xue Xu, 2006).

Bromination Reactions

Bromination reactions are central to the modification of nitrotoluene derivatives. For example, p-Nitrotoluene bromination using Barium Fluorobromate results in the formation of 3-bromo-nitrotoluene under certain conditions, highlighting the potential for creating various brominated derivatives (V. Sobolev et al., 2014).

Electrophilic Bromination

Electrophilic bromination of nitrobenzene derivatives, including those similar to 5-Bromo-2-isobutoxy-3-nitrotoluene, can be efficiently achieved using barium tetrafluorobromate. This method allows for the formation of bromo-nitrotoluene derivatives without the need for catalysts or harsh conditions (V. Sobolev et al., 2014).

Supramolecular Structures

The study of isomeric nitrosalicylaldehyde phenylhydrazones, closely related to 5-Bromo-2-isobutoxy-3-nitrotoluene, provides insights into the supramolecular structures formed by these compounds. Their crystallographic analysis reveals intricate hydrogen bonding and π-π stacking interactions, crucial for understanding the behavior of such aromatic compounds (L. Gomes et al., 2013).

Extraction Kinetics in Chemical Reactions

The extraction kinetics of similar compounds are also of interest. For instance, the study of Ni(II) extraction with related ligands demonstrates the importance of chelate formation and adsorption at interfaces in chemical processes (H. Watarai et al., 1997).

Wirkmechanismus

Mode of Action

Brominated and nitro-substituted aromatic compounds are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It is known that brominated and nitro-substituted aromatic compounds can participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This could potentially affect various biochemical pathways in the body.

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-8(3)4-9(12)5-10(11)13(14)15/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYQEDDPXXYXII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(C)C)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743059 |

Source

|

| Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isobutoxy-3-nitrotoluene | |

CAS RN |

1381944-70-2 |

Source

|

| Record name | Benzene, 5-bromo-1-methyl-2-(2-methylpropoxy)-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1374697.png)

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/structure/B1374706.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)